1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Overview
Description
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Mycobacterial Activity
Piperazine derivatives, including 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, have been recognized for their significant role in medicinal chemistry, particularly in combating mycobacterial infections. Piperazine serves as a vital building block in developing potent anti-mycobacterial compounds, showing promising activity against strains like Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine facilitates the design of molecules with enhanced selectivity and cost-effectiveness in anti-mycobacterial treatment strategies (Girase et al., 2020).
Therapeutic Use and Metabolic Pathways
Arylpiperazine derivatives have shown clinical application potential, particularly in treating conditions like depression, psychosis, or anxiety. The metabolic process of these derivatives often involves CYP3A4-dependent N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites, besides their varied effects on serotonin receptors and other neurotransmitter receptors, have also sparked interest due to their extensive tissue distribution and varied concentrations in individuals, pointing towards individual variability in enzyme expression and activity. This variability underlines the complex interaction between therapeutic potential and metabolic pathways in arylpiperazine derivatives (Caccia, 2007).
Drug Development and Pharmacological Attributes
Piperazine and its derivatives, including this compound, are acknowledged for their significant presence in numerous drugs addressing a wide range of therapeutic areas such as antipsychotic, anti-inflammatory, anticancer, and antiviral treatments. The flexibility of the piperazine moiety and its ability to enhance medicinal potential through slight modifications is well-documented, making it a promising candidate in drug discovery and development. The diverse pharmacological profiles and therapeutic applications stemming from the structural adaptability of piperazine derivatives highlight their critical role in advancing medical treatments (Rathi et al., 2016).
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAFWAIJOIWWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696719 | |
Record name | 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317365-34-7 | |
Record name | 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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